

Chemical structure and properties of 28-Deoxonimbolide

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Compound of Interest

Compound Name: 28-Deoxonimbolide

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28-Deoxonimbolide: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological Activities of a Promising Limonoid from *Azadirachta indica*

Abstract

28-Deoxonimbolide is a naturally occurring tetranortriterpenoid, a class of limonoids, isolated from the seeds and leaves of the neem tree, *Azadirachta indica*.^{[1][2]} This complex molecule has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the fields of oncology and inflammation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **28-Deoxonimbolide**. Detailed experimental protocols and summaries of key quantitative data are presented to support researchers and drug development professionals in their exploration of this promising natural product.

Chemical Structure and Identification

28-Deoxonimbolide is characterized by a complex, highly oxygenated pentacyclic core structure, which is typical of limonoids. Its systematic IUPAC name is methyl 2-[(1R,2S,4R,6R,9R,10S,11R,15R,18S)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12-oxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate.^[1] The chemical

structure is closely related to that of nimbolide, another well-studied limonoid from the same source.

Identifier	Value
CAS Number	126005-94-5[3]
Molecular Formula	C ₂₇ H ₃₂ O ₆ [3]
Molecular Weight	452.5 g/mol [1]
Canonical SMILES	CC1=C2--INVALID-LINK--O[C@H]4[C@@]2(--INVALID-LINK--CC(=O)OC)C[1]
InChI Key	CWGBIWRWBCYASK-LMHNVORZSA-N[1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **28-Deoxonimbolide** are limited in the public domain. The following table summarizes the available computed and experimentally derived data.

Property	Value	Source
Physical State	Powder	Experimental[4]
Melting Point	Not Reported	-
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	Experimental[4]
Topological Polar Surface Area	75 Å ²	Computed[1]
XLogP3	3.5	Computed[1]

Biological Activities and Mechanism of Action

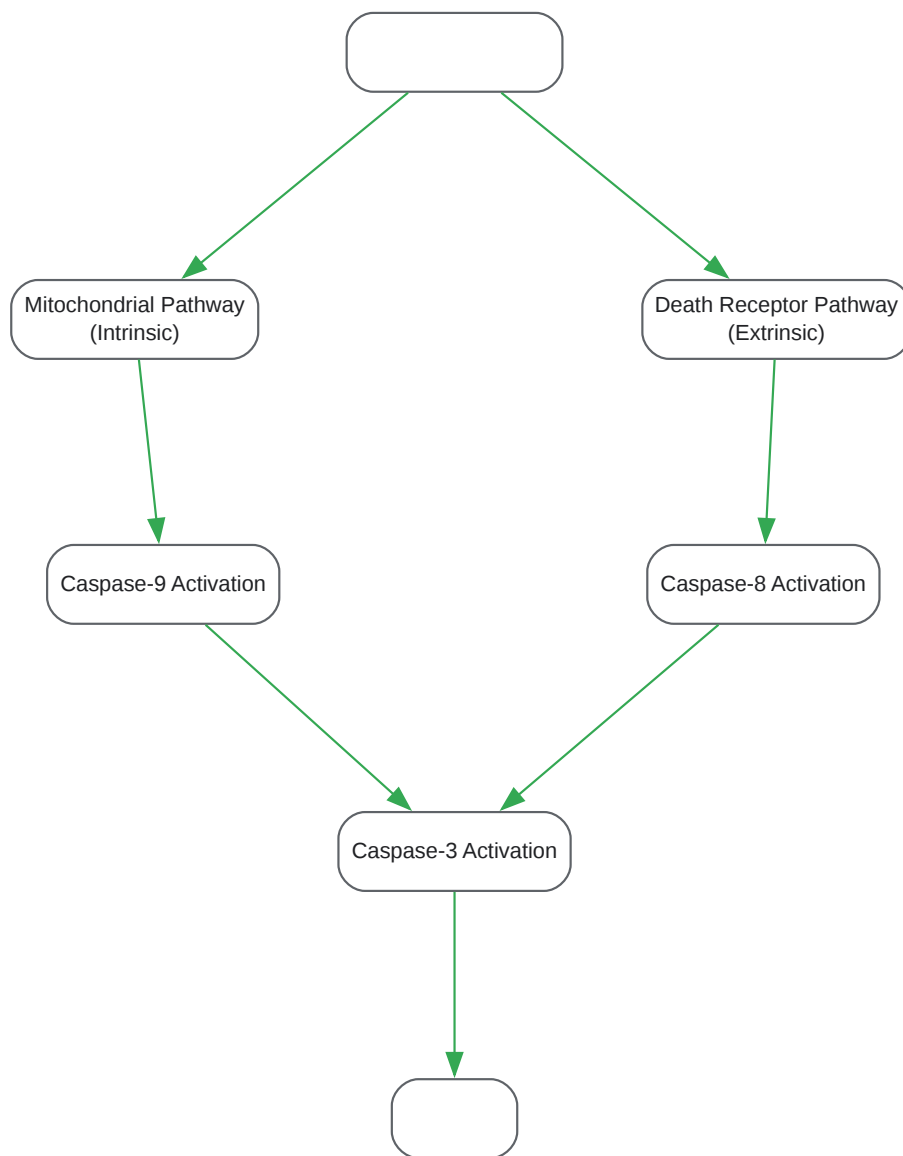
28-Deoxonimbolide has demonstrated promising biological activities, primarily as an anticancer and anti-inflammatory agent.[2][3]

Anticancer Activity

28-Deoxonimbolide exhibits cytotoxic effects against various cancer cell lines.^[2] A key mechanism of its anticancer action is the induction of apoptosis, or programmed cell death.

3.1.1. Induction of Apoptosis in HL-60 Cells

Studies have shown that **28-Deoxonimbolide** induces apoptotic cell death in human promyelocytic leukemia (HL-60) cells.^[2] The apoptotic cascade is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.^[2]

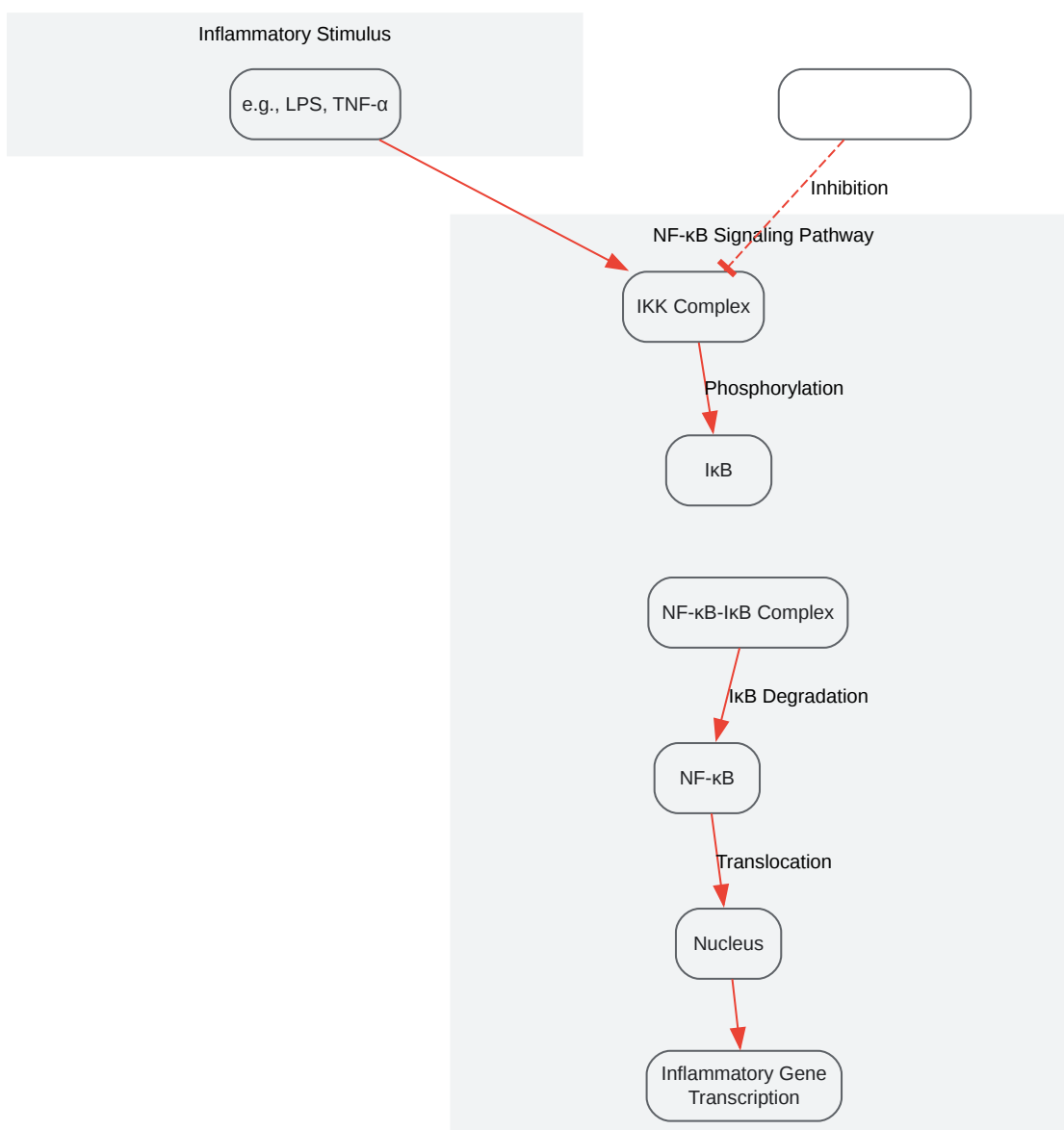


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Apoptosis induction by **28-Deoxonimbolide**.

Anti-inflammatory Activity

The anti-inflammatory properties of **28-Deoxonimbolide** are thought to be mediated, at least in part, through the inhibition of the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] NF- κ B is a crucial transcription factor involved in the inflammatory response.



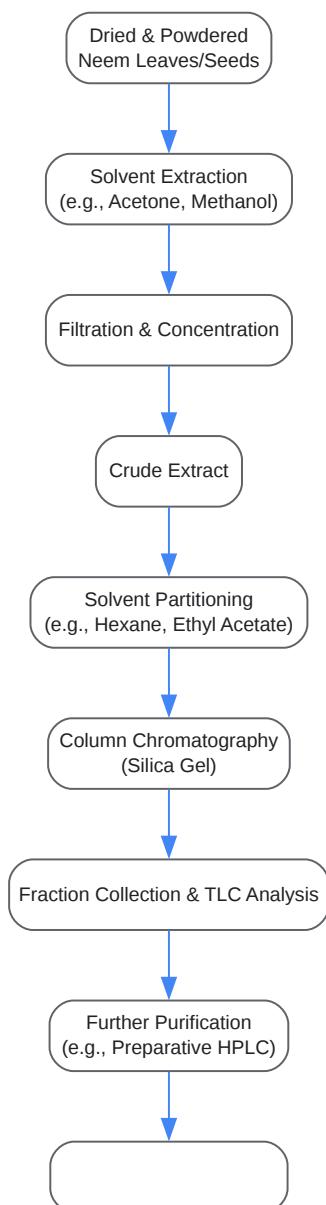
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Inhibition of the NF- κ B signaling pathway.

Experimental Protocols

Isolation of **28-Deoxonimbolide** from *Azadirachta indica*

A general workflow for the isolation and purification of **28-Deoxonimbolide** from neem leaves or seeds is outlined below. Specific details may vary between published procedures.



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General workflow for isolation.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

- Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of **28-Deoxonimbolide** and a vehicle control (e.g., DMSO).
- Incubate for the desired time period (e.g., 24, 48, or 72 hours).
- Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

- Treat cells with **28-Deoxonimbolide** for the desired time.
- Harvest the cells and wash with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
- Incubate in the dark at room temperature for 15 minutes.

- Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Summary of Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically for **28-Deoxonimbolide**'s biological activities. Further research is required to establish a comprehensive profile.

Assay	Cell Line	IC ₅₀ (μM)	Reference
Cytotoxicity	HL-60	Not Reported	[2]
Cytotoxicity	Other Cancer Cell Lines	Not Reported	-

Conclusion

28-Deoxonimbolide is a promising natural product with demonstrated anticancer and potential anti-inflammatory activities. Its mechanism of action appears to involve the induction of apoptosis and the modulation of key inflammatory signaling pathways such as NF-κB. While preliminary studies are encouraging, further in-depth research is necessary to fully elucidate its therapeutic potential. This includes comprehensive profiling of its activity across a wider range of cancer cell lines, detailed mechanistic studies, and in vivo efficacy and safety evaluations. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this intriguing molecule and its potential applications in drug discovery and development.

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